trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile
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Overview
Description
trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile: is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a fluoro-substituted benzene ring, a pentylcyclohexyl group, and an ethynyl linkage, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile typically involves multiple steps, including the formation of the ethynyl linkage and the introduction of the fluoro and pentylcyclohexyl groups. One common method involves the following steps:
Formation of the Ethynyl Linkage: This step involves the coupling of a phenylacetylene derivative with a fluoro-substituted benzene ring using a palladium-catalyzed Sonogashira coupling reaction.
Introduction of the Pentylcyclohexyl Group: The pentylcyclohexyl group is introduced through a Grignard reaction, where a pentylmagnesium bromide reacts with a cyclohexanone derivative to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl linkage, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can target the fluoro-substituted benzene ring or the ethynyl linkage, resulting in the formation of partially or fully hydrogenated products.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Hydrogenated derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, particularly in the development of liquid crystals and other advanced materials.
Biology: In biological research, the compound’s derivatives are studied for their potential as bioactive molecules, including their interactions with proteins and other biomolecules.
Industry: In the industrial sector, the compound is used in the production of advanced materials, including liquid crystals for display technologies and other electronic applications.
Mechanism of Action
The mechanism by which trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoro group can enhance binding affinity to certain targets, while the ethynyl linkage and pentylcyclohexyl group contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
- 3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl
- 2-Fluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]-cyanophenyl
Uniqueness: trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it offers a balance of stability, reactivity, and potential for functionalization, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-fluoro-4-[2-[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN/c1-2-3-4-5-20-8-13-23(14-9-20)24-15-10-21(11-16-24)6-7-22-12-17-25(19-28)26(27)18-22/h10-12,15-18,20,23H,2-5,8-9,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXDLWUVPTUOTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC(=C(C=C3)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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